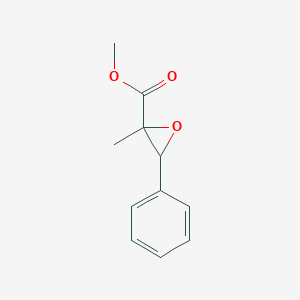

Methyl-2-methyl-3-phenylglycidate

准备方法

苯甲基缩水甘油酸甲酯的合成通常涉及在乙醇钠存在下,在 0-10°C 的温度范围内,将苯甲醛与甲基氯丙酸酯缩合 。该反应形成了缩水甘油酸环,它是该化合物的重要结构特征。 工业生产方法通常采用多步工艺,涉及市售前体,并且可能包括使用不同试剂和反应条件的替代方法 .

化学反应分析

苯甲基缩水甘油酸甲酯会发生各种类型的化学反应,包括:

水解: 使用水作为试剂将苯甲基缩水甘油酸甲酯转化为苯丙酮 (P2P).

亲核加成: 苯甲基缩水甘油酸甲酯中的环氧化物环可以发生亲核加成反应,从而导致形成各种官能化化合物.

酯化: 羧酸酯基团可以参与酯化反应,形成不同的酯.

这些反应中常用的试剂包括用于水解的水,用于加成反应的亲核试剂,以及用于酯化的醇。这些反应产生的主要产物分别是苯丙酮、官能化衍生物和酯。

科学研究应用

Applications in Organic Synthesis

Methyl-2-methyl-3-phenylglycidate serves as a precursor in several synthetic pathways:

- Synthesis of Phenylacetone : It is utilized as a key intermediate in the synthesis of phenylacetone, which is significant in the production of various pharmaceuticals and illicit drugs .

- Chiral Synthesis : The compound's ability to yield enantiomerically pure products makes it valuable in producing chiral compounds for pharmaceutical applications. For instance, (2R,3S)-3-phenylglycidic acid methyl ester has been synthesized using microbial biocatalysis .

Pharmaceutical Research

The hydrolysis products of this compound have shown promising biological activities:

- Biocatalysis : The hydrolysis of this compound can be catalyzed by microorganisms such as Pseudomonas putida, leading to products with enantioselective properties that are useful in drug development.

- Drug Development : Its derivatives are being investigated for potential therapeutic applications, particularly as intermediates in the synthesis of anti-cancer agents like Taxol .

Case Studies

Several studies highlight the efficacy and versatility of this compound:

- Chemoenzymatic Synthesis of Taxol’s C-13 Side Chain :

- Enantioselective Hydrolysis :

作用机制

苯甲基缩水甘油酸甲酯的作用机制主要涉及通过水解将其转化为苯丙酮 (P2P) 。该转化是在水的存在下进行的,水会破坏缩水甘油酸环并形成 P2P。 该过程中涉及的分子靶点和途径包括环氧化物环和羧酸酯基团,它们是该化合物的关键结构特征 .

相似化合物的比较

苯甲基缩水甘油酸甲酯类似于其他缩水甘油酸酯,例如苯甲基缩水甘油酸乙酯和苯甲基缩水甘油酸钠盐 。 这些化合物具有相似的缩水甘油酸官能团,也可以通过水解转化为苯丙酮 (P2P) 。 苯甲基缩水甘油酸甲酯之所以独特,是因为它具有特定的甲酯基团,与它的乙酯和钠盐对应物相比,该基团赋予了其独特的反应性和功能 .

类似的化合物包括:

- 苯甲基缩水甘油酸乙酯 (2-甲基-3-苯基环氧乙烷-2-羧酸乙酯)

- 苯甲基缩水甘油酸钠盐 (2-甲基-3-苯基环氧乙烷-2-羧酸钠)

生物活性

Methyl-2-methyl-3-phenylglycidate is an organic compound that belongs to the glycidate family, characterized by its epoxide functional group. This compound has garnered attention in various fields, particularly in pharmaceutical research and organic synthesis, due to its potential biological activities and applications.

- Chemical Formula : CHO

- Molecular Weight : 192.21 g/mol

- Structure : Contains a methyl group and a phenyl group attached to a glycidate structure.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly through its hydrolysis products. The hydrolysis of this compound yields (2R, 3S)-3-phenylglycidic acid, which has demonstrated enantioselective properties when catalyzed by microorganisms such as Pseudomonas putida . This suggests potential applications in biocatalysis and pharmaceutical development.

-

Enzymatic Hydrolysis :

- The compound interacts with enzymes that facilitate its conversion into biologically active forms. Studies have shown that the hydrolysis process can lead to the formation of products with significant biological relevance.

- For instance, the enzyme Epoxide Hydrolase from Galactomyces geotrichum has been shown to effectively convert this compound into its corresponding acid with high enantioselectivity .

- Biocatalytic Applications :

Case Study 1: Enantioselective Hydrolysis

A study investigated the use of Galactomyces geotrichum ZJUTZQ200 for the bioresolution of racemic ethyl 3-phenylglycidate. The results indicated:

- Conversion Rate : Over 99% after 8 hours.

- Enantiomeric Excess (e.e.) : Greater than 95%, demonstrating the strain's specificity towards phenylglycidate compounds .

Case Study 2: Pharmaceutical Synthesis

The hydrolysis of this compound was explored for its potential in synthesizing drug precursors. The successful conversion facilitated the production of optically pure intermediates necessary for synthesizing complex pharmaceuticals, showcasing its utility in drug development .

Comparative Analysis

The following table summarizes the key features and differences between this compound and related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | CHO | Contains both methyl and phenyl groups; epoxide structure |

| Methyl 3-phenylglycidate | CHO | Lacks a methyl group at the 2-position |

| Ethyl 3-methyl-3-phenylglycidate | CHO | Ethyl group instead of methyl |

| Methyl 2-hydroxy-2-methyl-3-phenyloxybutanoate | CHO | Hydroxyl substitution at the 2-position |

属性

IUPAC Name |

methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPKJUXIISPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345677 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80532-66-7 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。